molecular formula C20H24N2O2S B4263775 4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide

4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No.: B4263775
M. Wt: 356.5 g/mol
InChI Key: ISNOEJQNCAZCOE-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized to introduce the carboxamide group.

    Introduction of the butylphenyl group: This step involves the coupling of a butylphenyl moiety to the thiophene ring, often through a palladium-catalyzed cross-coupling reaction.

    Attachment of the cyclopropylcarbonyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide
  • 4-(4-butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}-3-furanecarboxamide
  • 4-(4-butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}-3-pyridinecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which may confer unique biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(4-butylphenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-3-4-5-13-6-8-14(9-7-13)16-11-25-20(17(16)18(21)23)22-19(24)15-10-12(15)2/h6-9,11-12,15H,3-5,10H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNOEJQNCAZCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide
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4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide
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4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide
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4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide
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4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide
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4-(4-Butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide

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